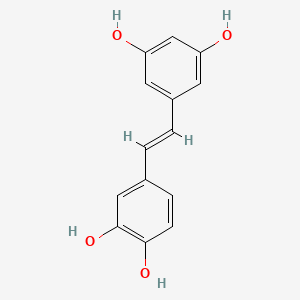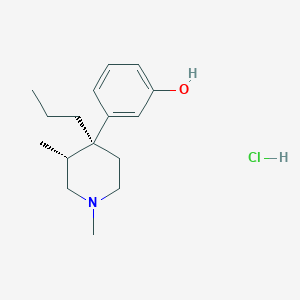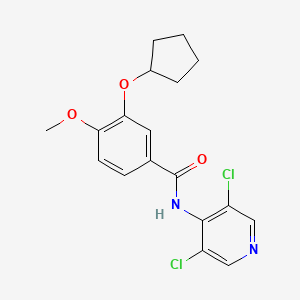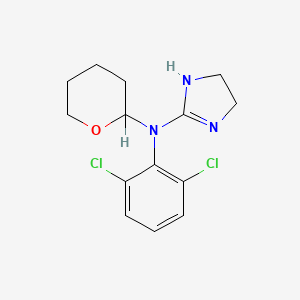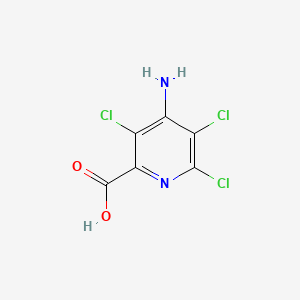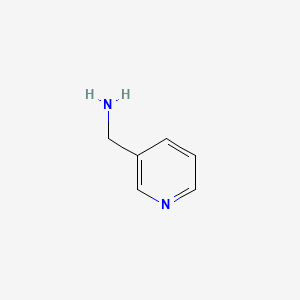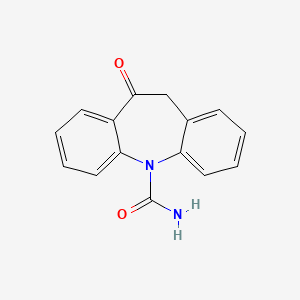
Oxcarbazepin
Übersicht
Beschreibung
Oxcarbazepine is a medication primarily used to treat epilepsy. It is a structural derivative of carbamazepine and is known for its anticonvulsant properties. Oxcarbazepine is marketed under various brand names, including Trileptal and Oxtellar XR. It is used to manage partial-onset seizures in both adults and children .
Wirkmechanismus
Target of Action
Oxcarbazepine primarily targets the voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons .
Mode of Action
Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), exert their anti-epileptic effects by blocking these voltage-sensitive sodium channels . This blockade stabilizes the hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
The primary biochemical pathway affected by Oxcarbazepine involves the modulation of voltage-gated sodium channels . By blocking these channels, Oxcarbazepine inhibits the excessive neuronal activity that characterizes seizure conditions . This results in the stabilization of hyperexcited neural membranes and the suppression of repetitive neuronal firing .
Pharmacokinetics
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid . The bioavailability of Oxcarbazepine is over 95%, and its elimination half-life in healthy adults is between 1 and 5 hours .
Result of Action
The molecular and cellular effects of Oxcarbazepine’s action primarily involve the stabilization of hyperexcited neuronal membranes and the inhibition of repetitive neuronal firing . This results in a decrease in the propagation of synaptic impulses, thereby preventing the spread of seizures .
Action Environment
The action, efficacy, and stability of Oxcarbazepine can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Oxcarbazepine due to potential drug-drug interactions . Furthermore, individual patient characteristics, such as age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of Oxcarbazepine .
Wissenschaftliche Forschungsanwendungen
Oxcarbazepin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Oxidations- und Reduktionsreaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die neuronale Aktivität und die Freisetzung von Neurotransmittern.
Medizin: Wird umfassend auf seine Antikonvulsiva-Eigenschaften und seine potenzielle Verwendung bei der Behandlung von bipolarer Störung untersucht.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt .
5. Wirkmechanismus
This compound und sein aktiver Metabolit MHD entfalten ihre Wirkung durch Blockierung spannungsabhängiger Natriumkanäle. Diese Wirkung stabilisiert hyperexzierte Nervenmembranen, hemmt die wiederholte neuronale Entladung und reduziert die Ausbreitung von synaptischen Impulsen. Diese Mechanismen sind entscheidend für die Verhinderung der Ausbreitung von Anfällen .
Ähnliche Verbindungen:
Carbamazepin: Die Stammverbindung, von der this compound abgeleitet ist.
Eslicarbazepin: Ein weiteres Derivat mit ähnlichen Antikonvulsiva-Eigenschaften.
Lamotrigin: Ein Antikonvulsivum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Verwendungen .
Vergleich:
This compound vs. Carbamazepin: this compound hat ein besseres Nebenwirkungsprofil und weniger Arzneimittelwechselwirkungen im Vergleich zu Carbamazepin.
This compound vs. Eslicarbazepin: Beide haben ähnliche Wirkmechanismen, aber Eslicarbazepin wird als Prodrug mit potenziell verbesserter Pharmakokinetik vermarktet.
This compound vs. Lamotrigin: Während beide zur Behandlung von Epilepsie eingesetzt werden, wird Lamotrigin auch bei bipolarer Störung eingesetzt und hat einen anderen Wirkmechanismus, der die Hemmung der Glutamatfreisetzung beinhaltet.
This compound zeichnet sich durch seine geringere Neigung zu Arzneimittelwechselwirkungen und seine Wirksamkeit bei der Behandlung von fokalen Anfällen mit einem relativ günstigen Nebenwirkungsprofil aus .
Biochemische Analyse
Biochemical Properties
Oxcarbazepine exerts its effects by interacting with various biomolecules in the body. The primary biochemical property of oxcarbazepine is its ability to inhibit voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. By blocking these channels, oxcarbazepine reduces the abnormal electrical activity in the brain that leads to seizures . Additionally, oxcarbazepine undergoes rapid and extensive metabolism to its active metabolite, 10-hydroxycarbazepine, through the action of cytosolic arylketone reductase .
Cellular Effects
Oxcarbazepine has significant effects on various types of cells and cellular processes. In neurons, oxcarbazepine inhibits the excessive firing of action potentials by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neural membranes and reduces the frequency of seizures . Oxcarbazepine also influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication .
Molecular Mechanism
The molecular mechanism of oxcarbazepine involves its interaction with voltage-gated sodium channels. By binding to these channels, oxcarbazepine prevents the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in neurons . This blockade of sodium channels reduces neuronal excitability and prevents the spread of abnormal electrical activity in the brain. Additionally, oxcarbazepine’s active metabolite, 10-hydroxycarbazepine, contributes to its anticonvulsant effects by further inhibiting sodium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxcarbazepine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Oxcarbazepine is rapidly absorbed and metabolized to 10-hydroxycarbazepine, which has a longer half-life and provides sustained anticonvulsant effects . Studies have shown that oxcarbazepine maintains its efficacy over extended periods, with minimal degradation . Long-term treatment with oxcarbazepine has been associated with stable seizure control and minimal adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of oxcarbazepine vary with different dosages in animal models. At therapeutic doses, oxcarbazepine effectively reduces seizure frequency without causing significant adverse effects . At higher doses, oxcarbazepine can lead to toxic effects, including sedation, ataxia, and hepatotoxicity . Animal studies have also shown that chronic administration of oxcarbazepine can result in the development of tolerance, necessitating dose adjustments to maintain its anticonvulsant efficacy .
Metabolic Pathways
Oxcarbazepine is primarily metabolized in the liver through the action of cytosolic arylketone reductase, which converts it to its active metabolite, 10-hydroxycarbazepine . This metabolite is further metabolized through glucuronidation and hydroxylation pathways . The metabolic pathways of oxcarbazepine are distinct from those of carbamazepine, resulting in reduced drug-drug interactions and a more favorable safety profile .
Transport and Distribution
After oral administration, oxcarbazepine is rapidly absorbed and distributed throughout the body . Its active metabolite, 10-hydroxycarbazepine, has a volume of distribution of 0.75 L/kg and is extensively bound to plasma proteins . Oxcarbazepine and its metabolites are primarily excreted through the kidneys . The transport and distribution of oxcarbazepine within cells and tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Oxcarbazepine and its active metabolite, 10-hydroxycarbazepine, are localized within the cytosol of cells . The subcellular localization of oxcarbazepine is crucial for its activity, as it allows the compound to interact with voltage-gated sodium channels and exert its anticonvulsant effects . The targeting of oxcarbazepine to specific cellular compartments is facilitated by its chemical structure and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxcarbazepine is synthesized from carbamazepine through a chemical reaction that involves the oxidation of the carbamazepine molecule. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions include controlled temperature and pH to ensure the selective oxidation of the carbamazepine to oxcarbazepine .
Industrial Production Methods: In industrial settings, the production of oxcarbazepine involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxcarbazepin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von this compound in seinen aktiven Metaboliten, 10,11-Dihydro-10-hydroxycarbamazepin (MHD).
Reduktion: Reduktionsreaktionen können this compound in seine Vorläuferformen zurückverwandeln.
Substitution: Substitutionsreaktionen können an der Amid- oder Aromatenposition auftreten
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Persäuren.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel
Hauptprodukte:
10,11-Dihydro-10-hydroxycarbamazepin (MHD): Der primäre aktive Metabolit.
Verschiedene substituierte Derivate: Je nach den bei Substitutionsreaktionen verwendeten Reagenzien
Vergleich Mit ähnlichen Verbindungen
Carbamazepine: The parent compound from which oxcarbazepine is derived.
Eslicarbazepine: Another derivative with similar anticonvulsant properties.
Lamotrigine: An anticonvulsant with a different chemical structure but similar therapeutic uses .
Comparison:
Oxcarbazepine vs. Carbamazepine: Oxcarbazepine has a better side effect profile and fewer drug interactions compared to carbamazepine.
Oxcarbazepine vs. Eslicarbazepine: Both have similar mechanisms of action, but eslicarbazepine is marketed as a prodrug with potentially improved pharmacokinetics.
Oxcarbazepine vs. Lamotrigine: While both are used to treat epilepsy, lamotrigine is also used for bipolar disorder and has a different mechanism of action involving the inhibition of glutamate release.
Oxcarbazepine stands out due to its reduced propensity for drug-drug interactions and its effectiveness in managing partial-onset seizures with a relatively favorable side effect profile .
Eigenschaften
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045703 | |
| Record name | Oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism through which oxcarbazepine and its active metaoblite, MHD, exert their anti-epileptic effects is unclear, but is thought to primarily involve the blockade of voltage-gated sodium channels. The opening and closing of sodium channels allows for the propagation of action potentials along neurons - in epilepsy, these action potentials can occur in excess of that required for normal function, and the repetitive and pathological firing of these action potentials leads to seizure activity. Both oxcarbazepine and MHD are thought to inhibit seizure activity by binding to the inactive state of voltage-gated sodium channels, thus prolonging the period in which the receptor is unavailable for action potential propagation. This helps to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and prevent the spread of seizure activity within the CNS without affecting normal neuronal transmission. Increased potassium conductance and modulation of voltage-activated calcium channels is also thought to play a role in the anti-seizure activity of oxcarbazepine. Inhibition of glutamatergic activity was thought to contribute to oxcarbazepine's activity, but this effect could not be replicated _in vivo_., The pharmacological activity of Trileptal (oxcarbazepine) is primarily exerted through the 10-monohydroxy metabolite (MHD) of oxcarbazepine. The precise mechanism by which oxcarbazepine and MHD exert their antiseizure effect is unknown; however, in vitro electrophysiological studies indicate that they produce blockade of voltage-sensitive sodium channels, resulting in stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and diminution of propagation of synaptic impulses. These actions are thought to be important in the prevention of seizure spread in the intact brain. In addition, increased potassium conductance and modulation of high-voltage activated calcium channels may contribute to the anticonvulsant effects of the drug. No significant interactions of oxcarbazepine or MHD with brain neurotransmitter or modulator receptor sites have been demonstrated. | |
| Record name | Oxcarbazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol, White to faintly orange crystalline powder | |
CAS No. |
28721-07-5 | |
| Record name | Oxcarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxcarbazepine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxcarbazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXCARBAZEPINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxcarbazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXCARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZI5B1W380 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-216 °C, 215.5 °C | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
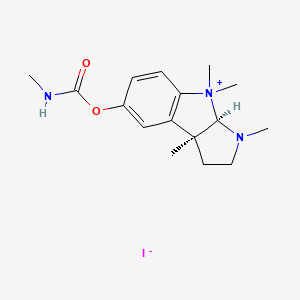
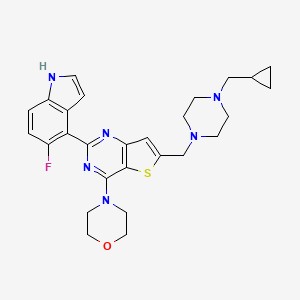
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
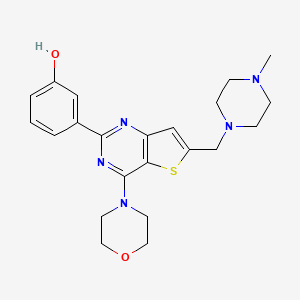
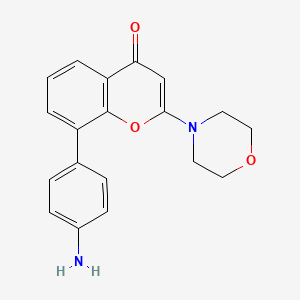
![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)
